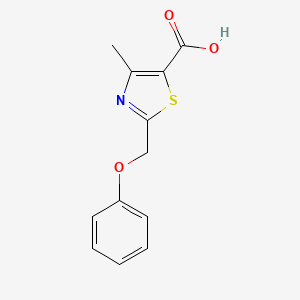

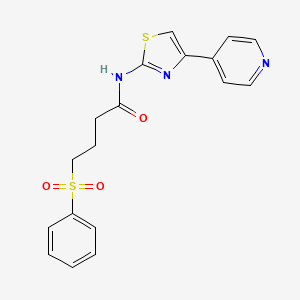

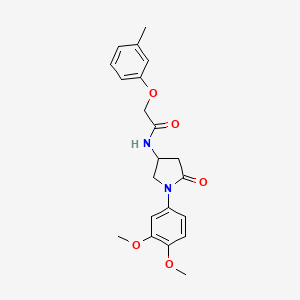

N-allyl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with a thiazole ring, such as the one in your compound, are often found in various pharmaceuticals and exhibit a wide range of biological activities . They can be synthesized by a variety of methods, including cyclization of acyclic semicarbazide or thiosemicarbazide derivatives .

Synthesis Analysis

Thiazole derivatives can be synthesized by a variety of methods. For example, a series of new 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methy])benzo[d]thiazol-2(3H)-ones were synthesized by reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in POCl3 under reflux conditions .Molecular Structure Analysis

The structure of these compounds can be confirmed by 1H-NMR, 13C-NMR, IR, MS and elemental analysis . In some cases, the structure can also be determined by single-crystal X-ray diffraction .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the specific substituents present on the thiazole ring. For example, the molecular weight of a similar compound, N-(pyridin-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, is 381.45.科学的研究の応用

Synthesis and Biological Activities

Synthesis and Urease Inhibition

A study by Gull et al. (2016) focused on the synthesis of a new series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which were evaluated for their biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition activities. These compounds showed moderate to good activities across the board, with significant activity noted in urease inhibition, where they outperformed the standard used in testing. Molecular docking studies were conducted to understand this urease inhibition, revealing that these acetamide derivatives bind to the non-metallic active site of the urease enzyme, with H-bonding deemed crucial for inhibition (Gull et al., 2016).

Antituberculosis and Analgesic Activities

Mir et al. (1991) synthesized alpha-[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio]acethydrazide and related compounds for testing against Mycobacterium tuberculosis. This effort contributes to the search for new antituberculosis agents by exploring the therapeutic potential of various acetamide derivatives (Mir et al., 1991). Kaplancıklı et al. (2012) synthesized some acetamide derivatives and investigated their potential analgesic activities. These compounds were tested against thermal, mechanical, and chemical nociceptive stimuli, showing significant decreases in acetic acid-induced writhing responses and increases in hot-plate and tail-clip latencies, indicating their effectiveness as analgesics (Kaplancıklı et al., 2012).

Antimicrobial and Antitumor Activities

Antimicrobial Evaluation

Rezki (2016) synthesized N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides and evaluated their antimicrobial activity against various bacterial and fungal strains. The study found that most of the synthesized compounds displayed promising antimicrobial activities, highlighting their potential as novel antimicrobial agents (Rezki, 2016).

Antitumor Activity

Albratty et al. (2017) investigated the synthesis of new derivatives including 2-cyano-N-(thiazol-2-yl)acetamide and their antitumor activities. This research aimed at identifying compounds with promising inhibitory effects on different cancer cell lines, contributing to the development of novel anticancer agents (Albratty et al., 2017).

将来の方向性

Thiazole derivatives have been found to exhibit a wide range of biological activities, including insecticidal, fungicidal, antiviral, herbicidal, and plant-growth-regulating activities . Therefore, they play an important role in research and development of agrochemicals. Future research could focus on synthesizing new thiazole derivatives and studying their biological activities.

作用機序

Target of Action

Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular function . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, potentially leading to various cellular effects .

Action Environment

Factors such as solubility and chemical stability may play a role in its action .

特性

IUPAC Name |

2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S/c1-3-7-17-14(21)9-13-10-23-16(19-13)20-15(22)18-12-6-4-5-11(2)8-12/h3-6,8,10H,1,7,9H2,2H3,(H,17,21)(H2,18,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTHXFGSLVHBKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2967492.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2967496.png)

![2-[4-(Chloromethyl)phenyl]acetonitrile](/img/structure/B2967498.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2967499.png)

![N-(Cyclopent-1-en-1-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2967506.png)

![2,2-Dimethyl-5-[(4-phenoxyanilino)methylene]-1,3-dioxane-4,6-dione](/img/structure/B2967507.png)